Cas no 142273-20-9 (Kenpaullone)

Kenpaullone structure
Produktname:Kenpaullone
Kenpaullone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Indolo[3,2-d][1]benzazepin-6(5H)-one,9-bromo-7,12-dihydro-
- Kenpaullone
- 8-Bromo-7,12-Dihydro-Indolo[3,2-D][1]-Benzazepin-6(5H)-One
- 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- 9-Bromopaullone
- NSC-664704
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- NSC 664704
- 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- NSC664704
- MLS002702152
- QQUXFYAWXPMDOE-UHFFFAOYSA-N
- SR-01000075952
- F17055
- J-007630
- Tocris-1398
- HMS3229K10
- J-521618
- DTXSID10161994
- CHEBI:92658
- MFCD02683595
- NCIMech_000735
- NCI60_022295
- CHEMBL296586
- NCGC00015582-04
- SMP2_000306
- SR-01000075952-9
- GTPL6000
- cid_3820
- CCG-36383
- 9-bromo-7,12-dihydroindolo[3,2-d][1]-benzazepin-6(5h)-one
- NSC-664704(Kenpaullone)
- SCHEMBL79889
- Bromo Paullone
- AKOS024456573
- T72H2BL53P
- HMS3412M10
- EU-0100647
- BiomolKI_000072
- Kenpaullone - CAS 142273-20-9
- 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
- CS-5049
- AS-70762
- K0052
- NCGC00015582-01
- EX-A702
- NCGC00015582-18
- SR-01000075952-3
- NCGC00261332-01
- BCPP000195
- HY-12302
- CCG-35778
- SMR001456311
- BB 0301260
- 14-bromo-8,18-diazatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- 142273-20-9
- 14-BROMO-8,18-DIAZATETRACYCLO[9.7.0.0(2),?.0(1)(2),(1)?]OCTADECA-1(11),2,4,6,12,14,16-HEPTAEN-9-ONE
- Tox21_500647
- NCGC00025143-02
- K00061
- NCGC00025143-01
- 9-Bromo-7,12-dihydroindolo-[3,2-d][1]benzazepin-6(5H)-one;NSC 664704
- BDBM7266
- FT-0670607
- BiomolKI2_000076
- Indolo[3, 9-bromo-7,12-dihydro-,
- s7917
- NCGC00015582-03
- NSC-664704; 9-Bromo-7,12-dihydr9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- HB1266
- BCP9000809
- 9-Bromo-7,12-dihydro-indolo-[3,2-d]-[1]benzazepin-6(5H)-one
- LP00647
- NCGC00015582-06
- HMS3650F17
- Lopac0_000647
- Indolo[3,2-d][1]benzazepin-6(5H)-one, 9-bromo-7,12-dihydro-
- NCGC00015582-05
- NCGC00025143-03
- 9-Bromopaullone;NSC-664704
- HMS3262A15
- SR-01000075952-6
- Lopac-K-3888
- BCP02440
- C16H11BrN2O
- SR-01000075952-1
- Kinome_3565
- Kenpaullone, >=98%
- STO175
- SR-01000075952-10
- SDCCGSBI-0050627.P004
- BRD-K37312348-001-06-9
- HMS3267F14
- BRD-K37312348-001-04-4
- HMS3676M10
- 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
- NCGC00015582-02
- AC-32896
- K 3888
- NCGC00025143-04
- HSCI1_000038
- 14-bromo-8,18-diazatetracyclo[9.7.0.0;{2,7}.0;{12,17}]octadeca-1(11),2,4,6,12(17),13,15-heptaen-9-one
- 14-bromo-8,18-diazatetracyclo(9.7.0.0^(2,7).0^(12,17))octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- NSC-664704(Kenpaullone)?
- DTXCID5084485
- SDCCGSBI-0050627.P009
- DA-54618
- 9-Bromo-7,12-dihydro-indolo(3,2-d)(1)benzazepin-6(5H)-one
- 9-bromo-5,12-dihydro-7H-benzo(2,3)azepino(4,5-b)indol-6-one
- NCGC00015582-11
- BRD-K37312348-001-15-0
- 9-Bromo-5,12-dihydro-7H-benzo[2,3]azepino[4,5-b]indol-6-one
-
- MDL: MFCD02683595
- Inchi: 1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
- InChI-Schlüssel: QQUXFYAWXPMDOE-UHFFFAOYSA-N
- Lächelt: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])([H])C(N([H])C3=C([H])C([H])=C([H])C([H])=C3C=1N2[H])=O
Berechnete Eigenschaften
- Genaue Masse: 326.00500
- Monoisotopenmasse: 326.00548g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 0
- Komplexität: 402
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 44.9
Experimentelle Eigenschaften
- Schmelzpunkt: >300°C (dec.)
- Siedepunkt: 613°C at 760 mmHg
- Löslichkeit: DMSO: 18 mg/mL, clear, yellow
- PSA: 44.89000
- LogP: 4.23000
Kenpaullone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305 + P351 + P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Sicherheitsbegriff:S26-36
Kenpaullone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A196851-1g |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 1g |
$565.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027799-5mg |
Kenpaullone,99% |
142273-20-9 | 99% | 5mg |
¥2296 | 2024-05-25 | |
Ambeed | A196851-10mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 10mg |
$39.0 | 2025-02-21 | |
Ambeed | A196851-50mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 50mg |
$65.0 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0052-10MG |
Kenpaullone |
142273-20-9 | >97.0%(HPLC) | 10mg |
¥300.00 | 2024-04-17 | |
Biosynth | FK24755-10 mg |
Kenpaullone |
142273-20-9 | 10mg |
$127.10 | 2023-01-04 | ||
Biosynth | FK24755-50 mg |
Kenpaullone |
142273-20-9 | 50mg |
$413.50 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200643B-10mg |
Kenpaullone, |
142273-20-9 | ≥98% | 10mg |
¥1670.00 | 2023-09-05 | |
FUJIFILM | 116-00833-5mg |
Kenpaullone |
142273-20-9 | 5mg |
JPY 26400 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2247-100 mg |
KenPaullone |
142273-20-9 | 98.99% | 100MG |
¥5868.00 | 2022-04-26 |
Kenpaullone Verwandte Literatur
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
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Empfohlene Lieferanten
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Menge:1g/5g/10g/100g
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